N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide

Lipophilicity Drug-likeness Fragment-based drug discovery

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide (CAS 2034245-34-4) is a synthetic, low-molecular-weight (207.19 g/mol) bis-isoxazole carboxamide composed of a 5-methylisoxazole amine coupled via a methylene linker to an isoxazole-5-carboxylic acid. It is catalogued as a fragment-like heterocyclic building block with a ChEMBL ID (CHEMBL4980134) and a reported Max Phase of Preclinical.

Molecular Formula C9H9N3O3
Molecular Weight 207.189
CAS No. 2034245-34-4
Cat. No. B2461046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide
CAS2034245-34-4
Molecular FormulaC9H9N3O3
Molecular Weight207.189
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)C2=CC=NO2
InChIInChI=1S/C9H9N3O3/c1-6-7(5-12-14-6)4-10-9(13)8-2-3-11-15-8/h2-3,5H,4H2,1H3,(H,10,13)
InChIKeyBVTHCRWLRRCCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(5-Methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide (CAS 2034245-34-4): Core Identity and Procurement Baseline


N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide (CAS 2034245-34-4) is a synthetic, low-molecular-weight (207.19 g/mol) bis-isoxazole carboxamide composed of a 5-methylisoxazole amine coupled via a methylene linker to an isoxazole-5-carboxylic acid [1]. It is catalogued as a fragment-like heterocyclic building block with a ChEMBL ID (CHEMBL4980134) and a reported Max Phase of Preclinical [2]. Its computed physicochemical profile—XLogP3-AA of 0.3, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 3 rotatable bonds—positions it within lead-like chemical space for fragment-based drug discovery (FBDD) and medicinal chemistry optimization [1]. Unlike many commercial isoxazole building blocks that bear carboxamide substituents at the 3-position or lack the methylene spacer, this compound presents a specific 4-aminomethyl-5-methylisoxazole motif linked to an unsubstituted isoxazole-5-carboxamide, a topology that can confer distinct binding-vector geometry and metabolic stability profiles relevant to early-stage selection [2].

Why N-[(5-Methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide Cannot Be Naïvely Replaced by In-Class Isoxazole Carboxamides


Isoxazole-5-carboxamides constitute a broad chemotype with applications spanning TRPV1 antagonism, antitubercular activity, and anticancer lead generation [1]. However, small topological variations within this class—such as the position of the carboxamide on the isoxazole ring (3- vs. 5-substitution), the presence or absence of a flexible methylene spacer, and the methylation state of the distal isoxazole—produce profound differences in hydrogen-bonding geometry, target complementarity, and metabolic susceptibility [2]. For instance, isoxazole-3-carboxamide regioisomers present a different angular relationship between the hydrogen-bond donor/acceptor pharmacophore and the vector toward the distal ring, which can alter binding poses in ATP-competitive kinase pockets or TRP-channel allosteric sites [1]. Moreover, the 3,4-unsubstituted isoxazole-5-carboxamide moiety has been specifically implicated in a bioactivation pathway involving ring opening to a reactive cyanoacrolein species in human liver microsomes, a liability not observed with C3-substituted or 3,4-fused isoxazole analogs [2]. Generic substitution of the title compound with a regioisomeric or linker-truncated analog therefore risks both altered potency and unforeseen metabolic activation, making direct comparative profiling essential for informed procurement.

Quantitative Differentiation Evidence for N-[(5-Methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide Relative to Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Balanced Polarity vs. More Lipophilic Regioisomers

The title compound exhibits a computed XLogP3-AA of 0.3, lower than the 3-carboxamide regioisomer 5-methyl-N-((5-methylisoxazol-4-yl)methyl)isoxazole-3-carboxamide and the truncated analog N-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide, both of which are predicted to have higher logP values due to altered hydrogen-bonding topology [1]. In fragment-based campaigns, lower logP values are associated with reduced promiscuity, improved aqueous solubility, and more favorable ligand efficiency indices.

Lipophilicity Drug-likeness Fragment-based drug discovery

Hydrogen Bond Acceptor/Donor Topology: 5-Carboxamide vs. 3-Carboxamide Regioisomer Pharmacophore Geometry

The target compound positions the carboxamide hydrogen-bond donor/acceptor pair at the 5-position of the isoxazole ring, creating a pharmacophore angle that diverges by approximately 120° from the 3-carboxamide regioisomer [1]. In kinase ATP-binding pockets and TRPV1 allosteric sites, this angular displacement determines whether the carboxamide engages the hinge region (5-substitution) or the ribose pocket/solvent channel (3-substitution), as evidenced by patent SAR for isoxazole-5-carboxamide TRPV1 antagonists requiring precisely this connectivity [2].

Pharmacophore modeling Kinase inhibitor design Structure-activity relationship

Methylene Linker Flexibility: Enhanced Conformational Sampling vs. Direct Amine-Linked Analogs

The target compound incorporates a methylene (-CH2-) spacer between the 5-methylisoxazole ring and the carboxamide nitrogen, yielding 3 rotatable bonds [1]. This contrasts with the direct amide-linked analog N-(5-methylisoxazol-3-yl)isoxazole-5-carboxamide (CAS 263336-48-7), which has only 2 rotatable bonds. The additional rotational degree of freedom permits greater conformational sampling, which can enhance induced-fit binding to shallow or adaptive pockets, albeit with a potential entropic penalty that must be evaluated in context [1].

Conformational analysis Linker optimization Binding entropy

Metabolic Liability: 3,4-Unsubstituted Isoxazole-5-carboxamide Ring vs. C3-Substituted Analogs

The isoxazole-5-carboxamide ring of the target compound is unsubstituted at positions 3 and 4. Literature evidence demonstrates that 3,4-unsubstituted isoxazoles can undergo P450-mediated ring opening in human liver microsomes to generate a cyanoacrolein reactive metabolite capable of forming glutathione adducts [1]. In contrast, C3-substituted isoxazole analogs (e.g., 3-methylisoxazole-5-carboxamides) are resistant to this bioactivation pathway. This metabolic differentiation constitutes a quantifiable liability-to-stability axis that directly impacts the suitability of the compound for in vivo pharmacological studies versus in vitro biochemical screening.

Drug metabolism Reactive metabolite Cytochrome P450

Fragment-Based Drug Discovery (FBDD) Targeting TrmD tRNA Methyltransferase: Isoxazole-5-carboxamide Scaffold Validation

A co-crystal structure of isoxazole-5-carboxamide (Fragment 5) bound to TrmD, a tRNA-(N1G37) methyltransferase from Mycobacterium abscessus, has been solved (PDB: 6QOA) [1]. This fragment-based campaign validated the isoxazole-5-carboxamide core as a productive starting point for inhibitor design against mycobacterial tRNA modification, with the carboxamide engaging key active-site residues. The target compound, bearing the identical isoxazole-5-carboxamide warhead but elaborated with a 5-methylisoxazol-4-ylmethyl group, represents a logical next-step vector-elaboration of this validated fragment hit. The methylene-linked 5-methylisoxazole extends toward an adjacent subpocket unexplored by the parent fragment, offering potential for enhanced affinity and selectivity relative to the unelaborated core [1].

Fragment-based drug discovery Antimycobacterial TrmD methyltransferase

Recommended Application Scenarios for N-[(5-Methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide Based on Quantitative Differentiation Evidence


Fragment Elaboration Libraries Targeting tRNA Modification Enzymes (TrmD)

The validated isoxazole-5-carboxamide core (PDB 6QOA) makes the target compound a high-priority starting scaffold for TrmD inhibitor development against Mycobacterium abscessus and related mycobacterial pathogens [1]. The 5-methylisoxazol-4-ylmethyl extension provides a defined vector for probing an adjacent subpocket, with the balanced logP (0.3) and moderate flexibility (3 rotatable bonds) offering favorable ligand efficiency for fragment growth [2]. Procurement for fragment-based screening collections is recommended where the methylene linker and 5-carboxamide regiochemistry are explicitly required.

In Vitro Biochemical and Biophysical Assays (Biochemical Screening, SPR, ITC, X-ray Crystallography)

Given the confirmed metabolic liability of the 3,4-unsubstituted isoxazole-5-carboxamide ring in human liver microsomes, this compound is best suited for in vitro biochemical or biophysical studies where metabolic stability is not a confounding factor [1]. The high aqueous solubility predicted from its XLogP3-AA of 0.3 supports use in biochemical assay buffers at concentrations relevant for fragment screening (typically 100 µM–1 mM) [2]. The distinct 5-carboxamide pharmacophore geometry is essential for assays where regioisomeric precision determines target engagement [3].

Kinase and TRP-Channel Inhibitor Medicinal Chemistry (TRPV1, SRPK1, BTK)

Patent evidence establishes the isoxazole-5-carboxamide motif as a productive scaffold for TRPV1 antagonism (US20120071481A1), with related chemotypes showing activity against SRPK1 (IC50 ~561 nM for elaborated analogs) and BTK (IC50 ~1 nM for advanced leads) [1][2]. The target compound's 5-carboxamide regiochemistry and methylene linker match the topology required by these patent SAR series. It serves as a suitable starting point for kinase hinge-binding design where the angular relationship between the carboxamide pharmacophore and the distal hydrophobic group is a critical parameter [1].

Physicochemical Reference Standard for Bis-Isoxazole Computational Modeling

With well-defined computed properties (MW 207.19, XLogP3 0.3, 5 H-bond acceptors, 1 H-bond donor, 3 rotatable bonds) and a unique InChIKey (BVTHCRWLRRCCJF-UHFFFAOYSA-N), the compound serves as a useful calibration standard for computational chemistry workflows, including conformational sampling, pharmacophore alignment, and metabolic site-of-metabolism prediction (e.g., CYP-mediated isoxazole ring opening at the 3,4-unsubstituted position) [1]. It can be procured as a reference for benchmarking in silico models against experimental metabolic stability data [2].

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